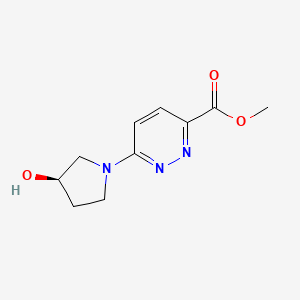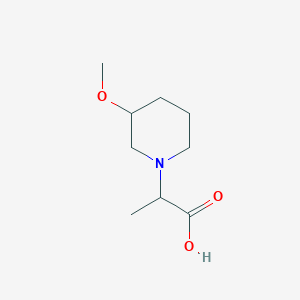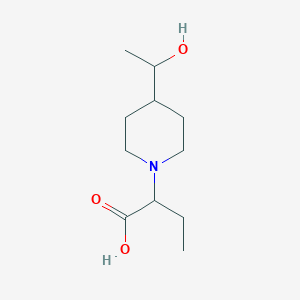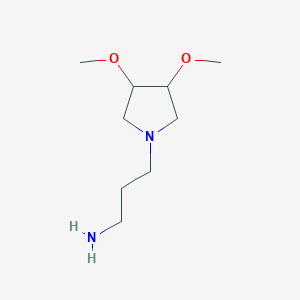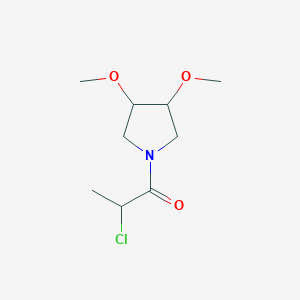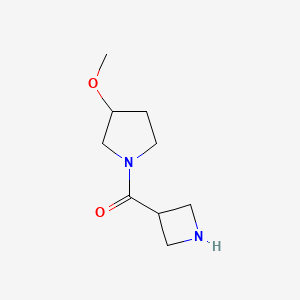![molecular formula C12H11FN2S B1474590 2-Fluor-4-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyridin CAS No. 1564488-90-9](/img/structure/B1474590.png)
2-Fluor-4-(4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl)pyridin
Übersicht
Beschreibung
This compound is a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . It is related to the class of organic compounds known as phenylpyridines .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring linked to a pyridine ring . It contains total 38 bond(s); 21 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic) and 1 Thiophene(s) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.7 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluoropyridine, einschließlich 2-Fluorpyridin, werden unter Verwendung von komplexem AlF3 und CuF2 bei 450–500 °C synthetisiert . Diese Fluoropyridine haben eine reduzierte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga .
Lokale Strahlentherapie von Krebs
Methoden zur Synthese von F18-substituierten Pyridinen, einschließlich 2-Fluorpyridin, werden für die lokale Strahlentherapie von Krebs verwendet . Diese Fluoropyridine stellen ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen dar .
Landwirtschaftliche Anwendungen
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften ist eine der allgemein nützlichsten chemischen Modifikationen die Einführung von Fluoratomen in Leitstrukturen . Fluorhaltige Substituenten werden am häufigsten in carbocyclische aromatische Ringe eingebaut .
Pharmazeutische Anwendungen
Etwa 10% des Gesamtumsatzes von Arzneimitteln, die derzeit zur medizinischen Behandlung verwendet werden, entfallen auf Medikamente, die Fluoratome enthalten . Über 50 Jahre wurden viele fluorierte Arzneimittel- und Agrochemiekandidaten entdeckt .
Synthese von Pyrimidinamin-Derivaten
Eine Reihe von Pyrimidinamin-Derivaten wurde nach dem Prinzip der Bioisosterie unter Verwendung von Pyrimidifen als Vorlage entworfen und synthetisiert . Die neuen Verbindungen zeigten eine hervorragende fungizide Aktivität .
Kreuzkupplungsreaktionen
(5-Chlor-2-fluorpyridin-4-yl)boronsäure wird in verschiedenen Kreuzkupplungsreaktionen verwendet. Beispielsweise ermöglichte ihre Anwendung in Suzuki-Miyaura-Kreuzkupplungen die Synthese neuartiger 2,3,4-Triheteroarylpyridin-Gerüste, einschließlich sterisch gehinderter Derivate.
7. Raumtemperatur-Doppelphosphoreszence im Festkörper Luminophore, die sich im Festkörper durch eine verlängerte Emission nach Entfernen der Anregung mit einer Lebensdauer von mehr als 0,1 s auszeichnen, werden in den letzten Jahren immer beliebter . Sie werden in aufkommenden Technologien eingesetzt, die von der Fälschungssicherung , über die Biobildgebung , bis hin zur Beleuchtung und Anzeige .
Synthese von Thiophenderivaten
Thiophen-basierte Analoga wurden von einer wachsenden Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen begeistert . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating enzyme function .
Cellular Effects
The effects of 2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of 2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity .
Metabolic Pathways
2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells or organisms .
Transport and Distribution
The transport and distribution of 2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. This localization is essential for the compound’s role in regulating cellular processes .
Eigenschaften
IUPAC Name |
5-(2-fluoropyridin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2S/c13-12-7-10(1-4-14-12)15-5-2-11-9(8-15)3-6-16-11/h1,3-4,6-7H,2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDZRGLDKVRJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC(=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


